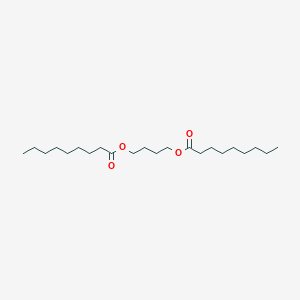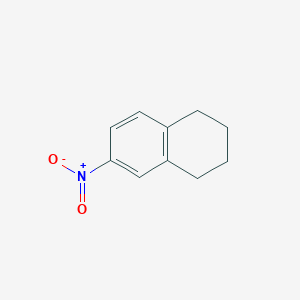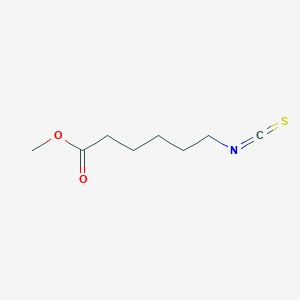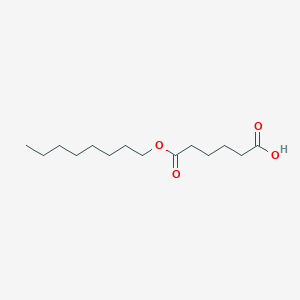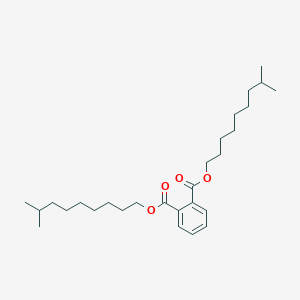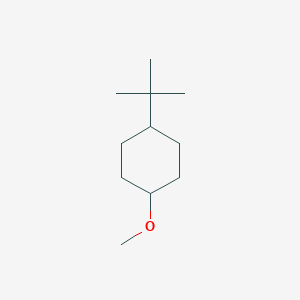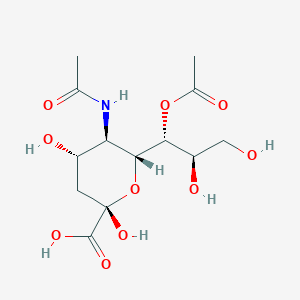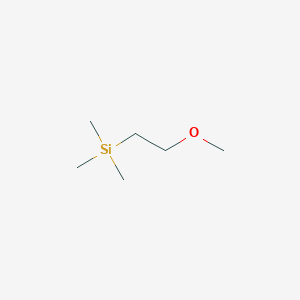
2-Methoxyethyl(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl(trimethyl)silane is a chemical compound that is widely used in scientific research. It is also known as MTMES or Methylsilanetriol methoxyethyl ester. This compound is used as a reagent in organic synthesis and as a solvent in various reactions. It has a molecular formula of C6H16O2Si and a molecular weight of 148.28 g/mol.
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl(trimethyl)silane is not fully understood. However, it is believed that it acts as a nucleophile in organic reactions, where it donates an electron pair to a reaction intermediate. It can also act as a Lewis acid, where it accepts an electron pair from a reaction intermediate.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Methoxyethyl(trimethyl)silane. However, it is considered to be a relatively safe compound with low toxicity. It is not known to cause any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methoxyethyl(trimethyl)silane in lab experiments is its versatility. It can be used as a reagent, solvent, and precursor in various reactions. It is also relatively easy to handle and store. However, one of the limitations of using this compound is its cost. It is a relatively expensive reagent compared to other commonly used solvents and reagents.
Zukünftige Richtungen
There are several future directions for research on 2-Methoxyethyl(trimethyl)silane. One area of research could be the development of more efficient and cost-effective synthesis methods. Another area of research could be the exploration of its potential applications in new areas of organic synthesis. Additionally, research could be conducted to investigate the mechanism of action of this compound in more detail.
Synthesemethoden
The synthesis of 2-Methoxyethyl(trimethyl)silane can be achieved through several methods. One of the most common methods is the reaction of trimethylsilyl chloride with methoxyethanol in the presence of a base such as sodium hydroxide. The reaction occurs through a substitution mechanism, where the chloride group is replaced by the methoxyethyl group.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl(trimethyl)silane is widely used in scientific research as a reagent in organic synthesis. It is used as a protecting group for alcohols and amines in organic reactions. It is also used as a solvent in various reactions, including Grignard reactions, reduction reactions, and nucleophilic substitutions. Additionally, it is used as a precursor for the synthesis of other compounds, such as siloxanes and silanes.
Eigenschaften
CAS-Nummer |
18173-63-2 |
|---|---|
Produktname |
2-Methoxyethyl(trimethyl)silane |
Molekularformel |
C6H16OSi |
Molekulargewicht |
132.28 g/mol |
IUPAC-Name |
2-methoxyethyl(trimethyl)silane |
InChI |
InChI=1S/C6H16OSi/c1-7-5-6-8(2,3)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
QYOHYCIFURFHEZ-UHFFFAOYSA-N |
SMILES |
COCC[Si](C)(C)C |
Kanonische SMILES |
COCC[Si](C)(C)C |
Synonyme |
(2-Methoxyethyl)trimethylsilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




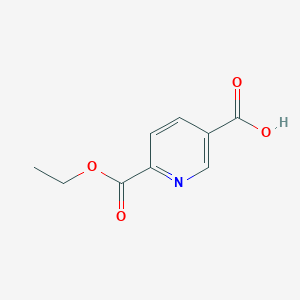
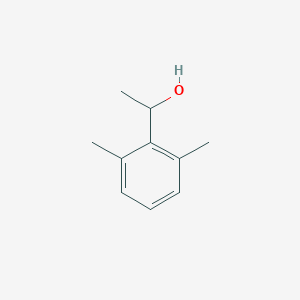
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)
